4,8-Dibromo-1-chloroisoquinoline 4,8-Dibromo-1-chloroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554692
InChI: InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H
SMILES:
Molecular Formula: C9H4Br2ClN
Molecular Weight: 321.39 g/mol

4,8-Dibromo-1-chloroisoquinoline

CAS No.:

Cat. No.: VC16554692

Molecular Formula: C9H4Br2ClN

Molecular Weight: 321.39 g/mol

* For research use only. Not for human or veterinary use.

4,8-Dibromo-1-chloroisoquinoline -

Specification

Molecular Formula C9H4Br2ClN
Molecular Weight 321.39 g/mol
IUPAC Name 4,8-dibromo-1-chloroisoquinoline
Standard InChI InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H
Standard InChI Key ZRVXJEBMXSRMIH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 4,8-dibromo-1-chloroisoquinoline, reflects its substitution pattern on the isoquinoline backbone. Key identifiers include:

PropertyValueSource
CAS No.1823289-79-7
Molecular FormulaC₉H₄Br₂ClN
Molecular Weight321.40 g/mol
SMILESClC1=NC=C(Br)C2=C1C(Br)=CC=C2
InChI KeyZRVXJEBMXSRMIH-UHFFFAOYSA-N

X-ray crystallography and computational modeling confirm a planar bicyclic structure with halogen atoms inducing electronic asymmetry. The chlorine at C1 and bromines at C4/C8 create distinct electrophilic regions, influencing reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Halogenation Pathways

4,8-Dibromo-1-chloroisoquinoline is synthesized via sequential halogenation of isoquinoline. A typical route involves:

  • Chlorination: Direct electrophilic substitution at C1 using Cl₂ or SO₂Cl₂ under acidic conditions.

  • Bromination: Directed bromination at C4 and C8 using Br₂ in the presence of FeBr₃ or HBr/H₂O₂ .

Alternative methods employ Pd-catalyzed cross-coupling to introduce halogens selectively. For example, Sonogashira coupling—utilizing Pd/C-CuI-PPh₃ systems—has been effective for functionalizing chlorinated isoquinolines, though its application to 4,8-dibromo derivatives requires further validation .

Purification and Quality Control

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity assessments rely on HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 145–148°C) .

Reactivity and Functionalization

Suzuki-Miyaura Coupling

While 4,7-dibromo-1-chloroisoquinoline analogs undergo selective coupling at C7, the 4,8-dibromo isomer’s reactivity remains less documented. Theoretical studies suggest that steric hindrance at C8 may favor C4 coupling, but experimental confirmation is pending. A proposed reaction scheme is:

4,8-Dibromo-1-chloroisoquinoline+ArB(OH)2Pd(PPh3)4,Na2CO34-Ar-8-bromo-1-chloroisoquinoline\text{4,8-Dibromo-1-chloroisoquinoline} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Ar-8-bromo-1-chloroisoquinoline}

Yields and selectivity depend on ligand choice (e.g., SPhos vs. XPhos) and solvent polarity .

Sonogashira Coupling

The compound’s chlorine substituent enables alkynylation at C1 under Pd/C catalysis. For example, reaction with phenylacetylene in water yields 1-alkynyl-4,8-dibromoisoquinoline, preserving bromine sites for further functionalization :

4,8-Dibromo-1-chloroisoquinoline+HC≡CPhPd/C, CuI4,8-Dibromo-1-(phenylethynyl)isoquinoline\text{4,8-Dibromo-1-chloroisoquinoline} + \text{HC≡CPh} \xrightarrow{\text{Pd/C, CuI}} \text{4,8-Dibromo-1-(phenylethynyl)isoquinoline}

Recent Advances and Research Directions

Synthetic Methodologies

Recent efforts focus on:

  • Photocatalytic C–H bromination: To improve regioselectivity.

  • Flow chemistry: For scalable production with reduced Pd leaching .

Computational Modeling

DFT studies predict that electron-withdrawing halogens lower LUMO energy (−2.1 eV), facilitating nucleophilic attacks at C4 and C8. MD simulations further suggest stable π-stacking with graphene surfaces, hinting at sensor applications .

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